

# HPLC analytical method development for 3-Hydroxyisonicotinamide

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## Compound of Interest

Compound Name: 3-Hydroxyisonicotinamide

Cat. No.: B160976

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## Application Note:

### High-Performance Liquid Chromatography (HPLC) Analytical Method Development for the Quantification of 3-Hydroxyisonicotinamide

Audience: Researchers, scientists, and drug development professionals.

## Abstract

This application note details a systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **3-Hydroxyisonicotinamide**. The described method is suitable for the analysis of **3-Hydroxyisonicotinamide** in bulk drug substance and pharmaceutical dosage forms. The protocol outlines the chromatographic conditions, sample preparation, and a comprehensive validation strategy based on the International Council for Harmonisation (ICH) guidelines.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

## Introduction

**3-Hydroxyisonicotinamide**, a pyridinecarboxamide derivative, is a compound of interest in pharmaceutical research.[\[9\]](#)[\[10\]](#) Accurate and reliable analytical methods are crucial for the quality control and characterization of this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of

pharmaceutical compounds.[1][4][11] This document provides a detailed protocol for the development and validation of an isocratic RP-HPLC method for **3-Hydroxyisonicotinamide**.

Chemical Structure of **3-Hydroxyisonicotinamide**:

## 3-Hydroxyisonicotinamide

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Caption: Chemical structure of **3-Hydroxyisonicotinamide**.

## Experimental

- HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
- Analytical Balance: For accurate weighing of standards and samples.

- pH Meter: For mobile phase buffer preparation.
- Volumetric glassware: Calibrated flasks and pipettes.
- Syringe filters: 0.45 µm pore size, nylon or PTFE.
- **3-Hydroxyisonicotinamide** Reference Standard: Of known purity.
- Acetonitrile (ACN): HPLC grade.
- Methanol (MeOH): HPLC grade.
- Potassium Dihydrogen Phosphate (KH<sub>2</sub>PO<sub>4</sub>): Analytical reagent grade.
- Orthophosphoric Acid (H<sub>3</sub>PO<sub>4</sub>): Analytical reagent grade.
- Water: HPLC grade or purified water.

## Proposed HPLC Method

Based on the physicochemical properties of **3-Hydroxyisonicotinamide** and general methods for related pyridine compounds, the following starting conditions are proposed.

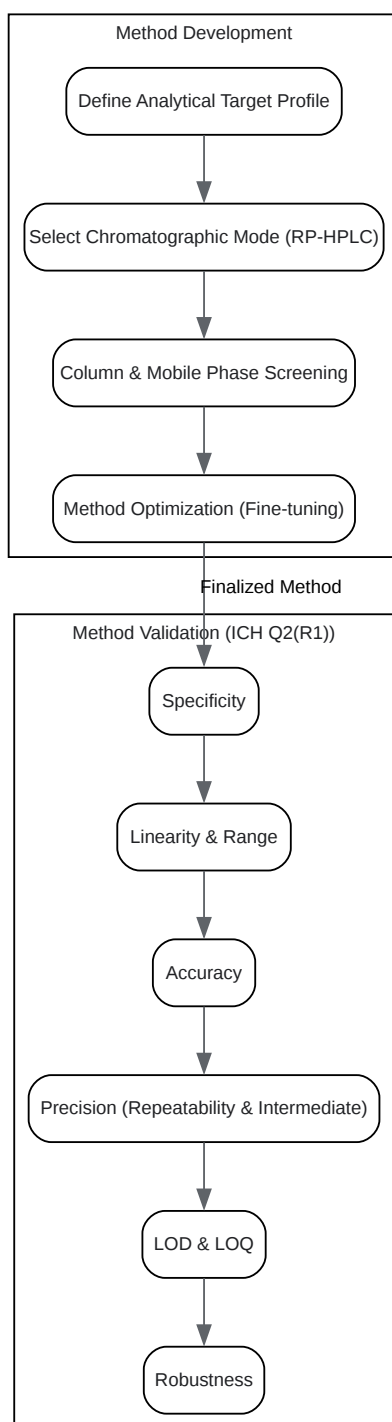
Table 1: Proposed Chromatographic Conditions

Parameter	Recommended Condition
Column	C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase	20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	265 nm
Injection Volume	10 µL
Run Time	10 minutes

## Protocols

- 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of  $\text{KH}_2\text{PO}_4$  in 1000 mL of water. Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix the 20 mM Potassium Phosphate Buffer (pH 3.0) and acetonitrile in the ratio of 90:10 (v/v). Filter through a 0.45  $\mu\text{m}$  membrane filter and degas.
- Standard Stock Solution (1000  $\mu\text{g/mL}$ ): Accurately weigh 100 mg of **3-Hydroxyisonicotinamide** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1-100  $\mu\text{g/mL}$ ) for linearity studies.
- Sample Preparation: For bulk drug, prepare a solution of known concentration in the mobile phase. For dosage forms, a suitable extraction method should be developed and validated. A general procedure would involve dissolving a known amount of the formulation in the mobile phase, sonicating, and filtering.

The following diagram illustrates the logical workflow for the development and validation of the HPLC method.



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Caption: Workflow for HPLC method development and validation.

The developed method should be validated according to ICH guidelines.<sup>[1][2][3][5][7][8]</sup>

Table 2: Method Validation Parameters and Acceptance Criteria

Parameter	Test	Acceptance Criteria
Specificity	Analyze blank, placebo, and standard solutions.	No interference at the retention time of 3-Hydroxyisonicotinamide.
Linearity	Analyze at least five concentrations over the range.	Correlation coefficient ( $r^2$ ) $\geq$ 0.999.
Range	Confirmed by linearity, accuracy, and precision.	As per linearity, accuracy, and precision results.
Accuracy	Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.	Mean recovery between 98.0% and 102.0%.
Precision	Repeatability: Six replicate injections of the standard solution. Intermediate Precision: Analysis on different days, by different analysts, or with different equipment.	Relative Standard Deviation (RSD) $\leq$ 2.0%.
Limit of Detection (LOD)	Based on signal-to-noise ratio (S/N) of 3:1 or standard deviation of the response and the slope.	To be determined experimentally.
Limit of Quantitation (LOQ)	Based on signal-to-noise ratio (S/N) of 10:1 or standard deviation of the response and the slope.	To be determined experimentally.
Robustness	Deliberate variations in method parameters (e.g., flow rate $\pm 10\%$ , mobile phase composition $\pm 2\%$ , column temperature $\pm 5^\circ\text{C}$ ).	RSD $\leq$ 2.0% for system suitability parameters.

## Data Presentation

The following tables present hypothetical data to illustrate the expected performance of the validated method.

Table 3: Linearity Data

Concentration (µg/mL)	Peak Area (mAU*s)
1	15.2
5	75.8
10	151.5
25	378.1
50	755.9
75	1132.4
100	1510.3
Correlation Coefficient ( $r^2$ )	0.9998

Table 4: Accuracy (Recovery) Data

Concentration Level	Amount Added (µg/mL)	Amount Found (µg/mL)	% Recovery	Mean % Recovery
80%	40	39.8	99.5	99.6
40	39.9	99.8	99.7	99.8
40	39.7	99.3		
100%	50	50.1	100.2	100.1
50	49.9	99.8	100.3	100.3
50	50.2	100.4		
120%	60	59.8	99.7	99.8
60	60.1	100.2	99.8	99.8
60	59.9	99.8		

Table 5: Precision Data

Parameter	n	Mean Peak Area	Standard Deviation	% RSD
Repeatability	6	756.2	5.3	0.70
Intermediate Precision (Day 1)	6	755.8	6.1	0.81
Intermediate Precision (Day 2)	6	758.1	5.9	0.78

## Conclusion

The proposed RP-HPLC method provides a starting point for the development of a simple, rapid, and reliable analytical method for the quantification of **3-Hydroxyisonicotinamide**. The detailed protocol for method development and validation ensures that the final method will be suitable for its intended purpose in a quality control environment. The provided tables and



workflow diagram serve as a guide for researchers and scientists in the pharmaceutical industry.

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